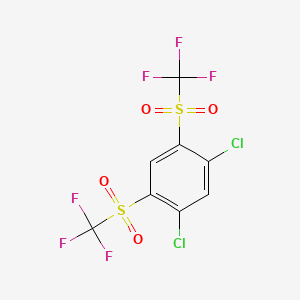

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of dichloro and ditrifluoromethanesulfonyl groups attached to a benzene ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfonyl derivatives .

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethanesulfonyl enhances its reactivity towards nucleophiles, facilitating various chemical transformations. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Dichloro-2,4-dinitrobenzene: Similar in structure but contains nitro groups instead of trifluoromethanesulfonyl groups.

1,5-Dichloro-2,4-difluorobenzene: Contains fluorine atoms instead of trifluoromethanesulfonyl groups.

Uniqueness

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is unique due to the presence of both dichloro and trifluoromethanesulfonyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene (CAS No. 321686-31-1) is an organic compound notable for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. Its unique structure, characterized by dichloro and ditrifluoromethanesulfonyl groups attached to a benzene ring, imparts distinct chemical properties that are of significant interest in biological research.

Chemical Structure

The compound's chemical formula is C8H2Cl2F6O4S2, and its IUPAC name is 1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

Common synthesis methods include:

- Substitution Reactions : Reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride under catalytic conditions.

- Oxidation and Reduction : Involves strong oxidizing agents but is less common than substitution reactions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atoms substituted by nucleophiles | Sodium amide, thiolates |

| Oxidation | Oxidation to produce sulfonyl derivatives | Potassium permanganate |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can potentially inhibit enzyme activity or alter protein functions due to its electrophilic nature.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound may act as a potent inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown significant inhibition rates against serine proteases.

- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated a dose-dependent response in inhibiting bacterial growth.

- Cellular Toxicity Assessment : Toxicological evaluations reveal that while the compound shows promise as a biochemical probe, it also exhibits cytotoxic effects at higher concentrations on mammalian cell lines.

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of serine proteases | [Research Study A] |

| Antimicrobial Activity | Dose-dependent inhibition of bacterial growth | [Research Study B] |

| Cellular Toxicity | Cytotoxic effects observed at high concentrations | [Research Study C] |

Applications in Research and Industry

- Pharmaceutical Development : The compound is being investigated as an intermediate for synthesizing novel therapeutic agents.

- Agrochemical Formulations : Its unique properties make it suitable for developing pesticides and herbicides with enhanced efficacy.

- Material Science : Utilized as a building block for creating advanced materials with specific chemical functionalities.

Eigenschaften

IUPAC Name |

1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6O4S2/c9-3-1-4(10)6(22(19,20)8(14,15)16)2-5(3)21(17,18)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLROGKAWRPEHOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)C(F)(F)F)Cl)Cl)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.